Methyl 4-chloro-6-(trifluoromethyl)nicotinate

説明

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

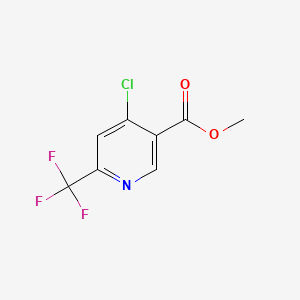

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate. This nomenclature follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, specifically pyridine derivatives with multiple substituents. The systematic name clearly indicates the presence of a pyridine ring as the core structure, with numbering beginning at the nitrogen atom according to standard heterocyclic nomenclature conventions.

The structural representation reveals a six-membered aromatic heterocycle containing one nitrogen atom at position 1 of the ring system. The methyl ester functionality is attached at position 3 of the pyridine ring, while the chlorine substituent occupies position 4, and the trifluoromethyl group is located at position 6. This specific substitution pattern creates a unique electronic environment within the molecule, with the electron-withdrawing effects of both the chlorine and trifluoromethyl groups significantly influencing the chemical behavior of the compound.

The International Union of Pure and Applied Chemistry structural representation can be expressed through various chemical notation systems. The International Chemical Identifier notation provides a comprehensive structural description: InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-3-13-6(2-5(4)9)8(10,11)12/h2-3H,1H3. The corresponding International Chemical Identifier Key, JRWLVIZDSQIWTD-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical information retrieval. The Simplified Molecular Input Line Entry System notation, COC(=O)c1cnc(cc1Cl)C(F)(F)F, provides a linear representation of the molecular structure that facilitates computational analysis and database storage.

Chemical Abstracts Service Registry Numbers and Synonyms

The primary Chemical Abstracts Service registry number for this compound is 1211539-36-4. This registry number serves as the definitive identifier for the compound in chemical databases, regulatory documents, and commercial catalogs worldwide. The Chemical Abstracts Service system ensures unique identification and prevents confusion with structural isomers or related compounds that may have similar names.

特性

IUPAC Name |

methyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-3-13-6(2-5(4)9)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWLVIZDSQIWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211539-36-4 | |

| Record name | Methyl 4-chloro-6-(trifluoromethyl)nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Sequence and Mechanism

The earliest documented method involves a three-step sequence starting with ethyl 4-chloro-3-oxobutyrate. In the first step, sodium hydride (NaH) mediates the coupling of this substrate with ethylene glycol monomethyl ether in anhydrous tetrahydrofuran (THF), yielding an etherified intermediate. The second step introduces ammonia under controlled conditions to form an enamine, which undergoes ring closure in the presence of trifluoroacetic acid (TFA) to produce ethyl 2-((2-methoxyethoxy)methyl)-6-(trifluoromethyl)nicotinate.

Critical Challenges

-

Low Yield in Ring Closure : The final cyclization step achieves only a 36% linear yield due to competing side reactions. The enamine intermediate is prone to hydrolysis back to the ketone, stalling the reaction.

-

Safety Risks : Use of NaH, a pyrophoric reagent, and anhydrous THF necessitates stringent safety protocols, increasing operational complexity.

-

Purification Difficulties : Macromolecular byproducts from NaH overuse complicate separation, requiring costly chromatographic techniques.

Trifluoromethylation Using MCDFA/KF/CuI System

Kilogram-Scale Optimization

A breakthrough method developed by Mulder et al. (2013) bypasses traditional cyclization by employing methyl chlorodifluoroacetate (MCDFA) as a trifluoromethyl source. The reaction involves:

Advantages Over Traditional Routes

-

Yield Improvement : This method achieves an 82% yield at the trifluoromethylation stage, significantly higher than the 36% in cyclization-based approaches.

-

Cost Efficiency : MCDFA is inexpensive compared to specialized fluorinating agents like Ruppert-Prakash reagent (TMSCF3).

-

Safety Enhancements : Elimination of NaH and anhydrous solvents reduces explosion risks and simplifies waste management.

Process Development Insights

Key optimizations include:

-

Catalyst Screening : CuI outperformed other copper salts (e.g., CuBr, CuCl) in minimizing side product formation.

-

Solvent Selection : Dimethylformamide (DMF) provided optimal solubility and reaction kinetics.

-

Temperature Control : Maintaining 110°C prevented MCDFA decomposition while ensuring complete conversion.

Comparative Analysis of Synthetic Routes

Emerging Alternatives and Modifications

Etherification-Amination Variants

Recent patents describe modifying the traditional route by replacing ethylene glycol monomethyl ether with bulkier alkoxy groups (e.g., isopropoxy) to stabilize the enamine intermediate. While this reduces hydrolysis, yields remain suboptimal (≤45%) due to steric hindrance during cyclization.

Continuous Flow Applications

Pilot studies suggest that conducting the MCDFA-mediated trifluoromethylation in continuous flow reactors could enhance heat transfer and reduce reaction times by 40%. However, catalyst leaching under flow conditions remains unresolved.

Industrial Implementation Challenges

Regulatory and Environmental Considerations

化学反応の分析

Types of Reactions

Methyl 4-chloro-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted nicotinates with various functional groups replacing the chlorine atom.

Oxidation: Oxidized derivatives of the nicotinate ester.

Hydrolysis: 4-chloro-6-(trifluoromethyl)nicotinic acid.

科学的研究の応用

Methyl 4-chloro-6-(trifluoromethyl)nicotinate is utilized in diverse scientific research fields:

作用機序

The mechanism by which methyl 4-chloro-6-(trifluoromethyl)nicotinate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes . The chlorine atom and ester group contribute to its binding affinity to target proteins and enzymes, modulating their activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Nicotinates

The biological and physicochemical properties of nicotinic acid derivatives are highly influenced by the type and position of substituents. Below is a comparative analysis of methyl 4-chloro-6-(trifluoromethyl)nicotinate with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Observations:

- Substituent Position : Chlorine at position 4 (as in the target compound) vs. position 6 (e.g., Methyl 6-chloro-4-(trifluoromethyl)nicotinate) alters electronic properties and target selectivity. The 4-Cl group may enhance steric hindrance at the active site of enzymes .

- Ester Group : Ethyl esters (e.g., Ethyl 4-chloro-6-(trifluoromethyl)nicotinate) generally improve aqueous solubility but reduce metabolic stability compared to methyl esters .

- Halogen Type : Iodine substitution (e.g., Methyl 5-iodo-6-(trifluoromethyl)nicotinate) increases molecular weight and may enhance binding affinity through stronger van der Waals interactions .

Impact of Trifluoromethyl Group on Bioactivity

The trifluoromethyl group (-CF₃) is a critical feature shared among these compounds. It contributes to:

- Lipophilicity : Enhances membrane permeability and cellular uptake.

- Metabolic Stability : Resists oxidative degradation in vivo.

- Electron-Withdrawing Effects : Activates the pyridine ring for nucleophilic substitution reactions .

However, the presence of additional groups modulates these effects:

- Chlorine vs. Amino Groups: Chlorine (electron-withdrawing) reduces electron density at the pyridine ring, favoring electrophilic reactions. In contrast, amino groups (electron-donating) increase ring reactivity and polarity, altering biological target interactions .

生物活性

Methyl 4-chloro-6-(trifluoromethyl)nicotinate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a chloro group and a trifluoromethyl group. Its molecular structure can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 236.59 g/mol

This compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound primarily involves interactions with various biochemical pathways:

- Target Interaction : Similar to other nicotinic acid derivatives, it is hypothesized that this compound interacts with G protein-coupled receptors (GPCRs), which are crucial in lipid metabolism and cellular signaling pathways.

- Enzyme Modulation : Studies have indicated that this compound may inhibit specific cytochrome P450 enzymes (CYPs), such as CYP1A2 and CYP2C19, affecting drug metabolism and bioavailability .

Antimicrobial Properties

Research has suggested that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Anti-inflammatory Effects

This compound has also been investigated for its potential anti-inflammatory properties. It may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases .

Cytotoxicity

While exploring its therapeutic potential, researchers have noted the cytotoxic effects of this compound on cancer cell lines. The compound showed selective toxicity towards malignant cells compared to non-malignant cells, indicating its potential as an anticancer agent .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a significant zone of inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL.

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 15 |

| Escherichia coli | 18 | 25 |

| Pseudomonas aeruginosa | 22 | 30 |

Anti-inflammatory Mechanism Study

In another investigation, the anti-inflammatory effects were assessed using an animal model. This compound significantly reduced inflammation markers compared to control groups, suggesting its potential utility in inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for Methyl 4-chloro-6-(trifluoromethyl)nicotinate, and how do reaction conditions influence yield?

this compound is typically synthesized via copper-mediated trifluoromethylation of halonicotinate precursors. For example, methyl 6-chloro-5-iodonicotinate reacts with methyl chlorodifluoroacetate (MCDFA) in the presence of CuI and KF in NMP at 120°C, achieving kilogram-scale production with controlled reagent addition . Alternative methods include chlorination of 4-methyl-6-(trifluoromethyl)nicotinic acid using thionyl chloride or chlorine gas under inert conditions to minimize side reactions . Yield optimization requires precise temperature control and catalyst selection.

Q. How can spectroscopic techniques confirm the substitution pattern of this compound?

Key techniques include:

- 19F NMR : Detects the trifluoromethyl group (-CF3) at ~-60 ppm, confirming its presence and electronic environment.

- 1H/13C NMR : Identifies the chlorine atom’s deshielding effect on adjacent protons and carbons (e.g., C-4 and C-6 positions).

- IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-F vibrations (1100–1200 cm⁻¹) validate functional groups .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like acetone or NMP. Stability requires storage in sealed containers under inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the ester group or oxidation of the trifluoromethyl moiety .

Advanced Research Questions

Q. How do electronic effects of chlorine and trifluoromethyl substituents influence reactivity in cross-coupling reactions?

The chlorine atom at position 4 acts as an electron-withdrawing group, enhancing electrophilicity at the pyridine ring’s C-2 and C-5 positions. The trifluoromethyl group at C-6 further stabilizes transition states via inductive effects, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Q. What strategies mitigate by-product formation during large-scale synthesis?

- Process Optimization : Gradual addition of MCDFA minimizes exothermic side reactions.

- Purification : Post-reaction slurry treatment with aqueous oxalic acid removes Cu residues via filtration .

- Catalyst Screening : Alternatives to CuI (e.g., Pd-based catalysts) may reduce halogen exchange by-products but require cost-benefit analysis .

Q. How can structure-activity relationship (SAR) studies improve the compound’s biological activity?

SAR studies involve synthesizing analogs with varied substituents (e.g., replacing -Cl with -Br or -CF3 with -CH3) and testing against biological targets. For example:

| Substituent Position | Modification | Observed Impact |

|---|---|---|

| C-4 | -Cl → -Br | Increased steric hindrance reduces enzyme binding affinity |

| C-6 | -CF3 → -CH3 | Lower lipophilicity decreases membrane permeability |

Q. What computational tools predict interactions between this compound and biological targets?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model binding modes with enzymes like viral proteases. The trifluoromethyl group’s hydrophobicity often enhances binding to hydrophobic pockets, while the ester group participates in hydrogen bonding .

Q. How do contradictory data on biological activity arise, and how can they be resolved?

Discrepancies may stem from:

- Purity Variations : HPLC or LC-MS validation ensures ≥95% purity .

- Assay Conditions : Standardize cell culture media (e.g., pH, serum content) to reduce variability in IC50 measurements .

- Substitution Artifacts : Impurities from incomplete chlorination (e.g., residual -OH groups) can skew results .

Methodological Guidance

9. Designing in vitro assays for antiviral activity evaluation:

- Target Selection : Prioritize RNA viruses (e.g., influenza, coronaviruses) due to the compound’s affinity for viral polymerases .

- Dose-Response Curves : Use 8–10 concentration points (0.1–100 µM) to calculate EC50 values.

- Cytotoxicity Controls : Include parallel MTT assays on Vero or HEK293 cells to establish selectivity indices .

10. Scaling up synthesis for preclinical studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。